

Spectroscopic Profile of 5-Methyl-2-phenylhex-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-phenylhex-2-enal

Cat. No.: B7823456

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the flavor and fragrance compound, **5-Methyl-2-phenylhex-2-enal** (CAS No. 21834-92-4). The information presented herein is essential for quality control, structural elucidation, and further research and development involving this molecule. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

- IUPAC Name: (2E)-5-Methyl-2-phenylhex-2-enal[1]
- Synonyms: 2-Phenyl-5-methylhex-2-enal, Cocal, Cocoa hexenal[1]
- Molecular Formula: C₁₃H₁₆O[2]
- Molecular Weight: 188.26 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for **5-Methyl-2-phenylhex-2-enal** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ^1H and ^{13}C NMR data from published literature is not readily available in the public domain, typical chemical shifts for similar α,β -unsaturated aldehydes can be predicted. The data presented here is based on general principles and data available for analogous structures. Actual experimental values may vary slightly.

Table 1: Predicted ^1H NMR Data for **5-Methyl-2-phenylhex-2-enal**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehydic-H	9.5 - 10.5	s	-
Vinylic-H	6.8 - 7.2	t	~7
Aromatic-H	7.2 - 7.6	m	-
Allylic-CH ₂	2.2 - 2.4	t	~7
Methine-CH	1.8 - 2.0	m	~7
Methyl-CH ₃	0.9 - 1.1	d	~7

Table 2: Predicted ^{13}C NMR Data for **5-Methyl-2-phenylhex-2-enal**

Carbon	Chemical Shift (δ , ppm)
C=O	190 - 195
Vinylic-C (α)	135 - 145
Vinylic-C (β)	150 - 160
Aromatic-C (ipso)	130 - 135
Aromatic-C	128 - 130
Allylic-CH ₂	35 - 45
Methine-CH	25 - 35
Methyl-CH ₃	20 - 25

Note: Predicted data is for illustrative purposes. For definitive assignments, experimental data is required. A known source for experimental NMR spectra is Sigma-Aldrich.[1]

Infrared (IR) Spectroscopy

The IR spectrum of **5-Methyl-2-phenylhex-2-enal** is characterized by the vibrational frequencies of its functional groups. Predicted IR spectra are available from the FELIX lab.[3]

Table 3: Key IR Absorption Bands for **5-Methyl-2-phenylhex-2-enal**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium
C=O stretch (aldehyde)	1710 - 1685	Strong
C=C stretch (alkene)	1650 - 1600	Medium
C=C stretch (aromatic)	1600 - 1450	Medium

Note: A source for an experimental FTIR spectrum is Sigma-Aldrich, obtained using the "between salts" technique.[1]

Mass Spectrometry (MS)

The mass spectrum of **5-Methyl-2-phenylhex-2-enal** provides information about its molecular weight and fragmentation pattern. The NIST WebBook provides an electron ionization (EI) mass spectrum for this compound.[2]

Table 4: Key Mass Spectrometry Data for **5-Methyl-2-phenylhex-2-enal** (Electron Ionization)

m/z	Relative Intensity (%)	Putative Fragment
188	~ 60	[M] ⁺
159	~ 40	[M - CHO] ⁺
131	~ 100	[M - C ₄ H ₉] ⁺
115	~ 50	[C ₉ H ₇] ⁺
91	~ 70	[C ₇ H ₇] ⁺ (Tropylium ion)
43	~ 80	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

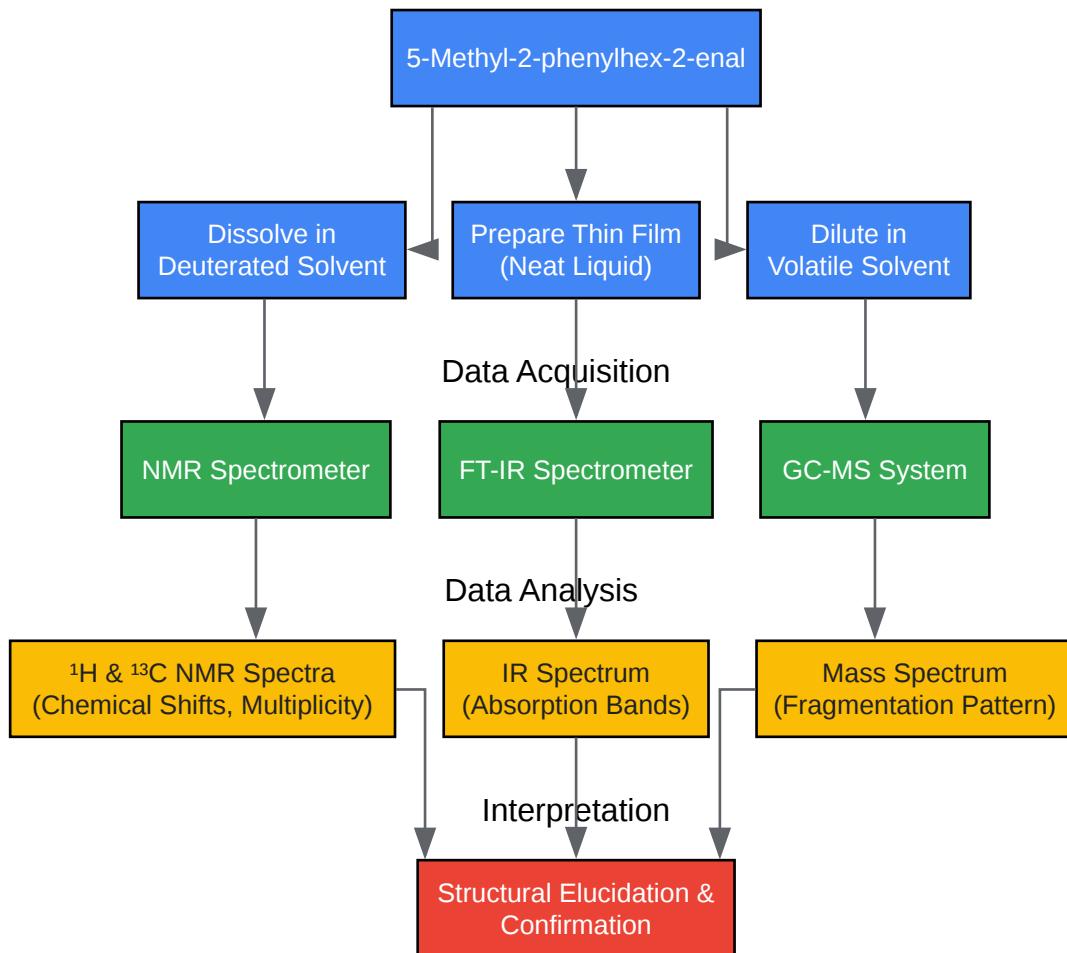
- Sample Preparation: A sample of 5-10 mg of **5-Methyl-2-phenylhex-2-enal** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition: The spectrum is recorded with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

- Sample Preparation: As a liquid, **5-Methyl-2-phenylhex-2-enal** can be analyzed as a neat thin film. A drop of the sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[4][5] The plates are gently pressed together to form a thin capillary film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)


- Sample Preparation: A dilute solution of **5-Methyl-2-phenylhex-2-enal** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- Gas Chromatography:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is commonly used for flavor compounds.[6]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
 - Injector: Split/splitless injector, with a split ratio of, for example, 1:15.[6]
 - Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C), holds for a few minutes, then ramps up to a final temperature (e.g., 280 °C).[6]
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.[7]
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **5-Methyl-2-phenylhex-2-enal**.

General Spectroscopic Analysis Workflow

Sample Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-2-phenyl-2-hexenal | C13H16O | CID 5370602 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-2-phenyl-2-hexenal [webbook.nist.gov]
- 3. Human Metabolome Database: Showing metabocard for 5-Methyl-2-phenyl-2-hexenal (HMDB0031855) [hmdb.ca]
- 4. eng.uc.edu [eng.uc.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. ijsononline.com [ijsononline.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-2-phenylhex-2-enal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823456#spectroscopic-data-of-5-methyl-2-phenylhex-2-enal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com